molecular formula C13H15N5O B13876178 4-(Pyrrolidin-3-ylamino)quinazoline-8-carboxamide

4-(Pyrrolidin-3-ylamino)quinazoline-8-carboxamide

Cat. No.: B13876178
M. Wt: 257.29 g/mol
InChI Key: AZHYPYQTKDUHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-3-ylamino)quinazoline-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions include various substituted quinazolines and dihydroquinazolines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

4-(Pyrrolidin-3-ylamino)quinazoline-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-3-ylamino)quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to the compound’s observed pharmacological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

4-(pyrrolidin-3-ylamino)quinazoline-8-carboxamide

InChI

InChI=1S/C13H15N5O/c14-12(19)9-2-1-3-10-11(9)16-7-17-13(10)18-8-4-5-15-6-8/h1-3,7-8,15H,4-6H2,(H2,14,19)(H,16,17,18)

InChI Key

AZHYPYQTKDUHHC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NC2=NC=NC3=C2C=CC=C3C(=O)N

Origin of Product

United States

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